6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Overview
Description
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is a nucleoside analog, which is a class of compounds that mimic the structure of natural nucleosides. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies .
Preparation Methods
The synthesis of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one typically involves glycosylation reactions. One common method is the sodium salt glycosylation procedure, where the sodium salt of a precursor compound is reacted with a glycosyl donor, such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide . The reaction conditions often include the use of solvents like methanol and the presence of catalysts to facilitate the glycosylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal replication process and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one include:
Adenosine: A natural nucleoside involved in energy transfer and signal transduction.
Ribavirin: An antiviral nucleoside analog used to treat various viral infections.
2’-Deoxyinosine: A deoxyribonucleoside analog used in biochemical research.
The uniqueness of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one lies in its specific structure, which allows it to interact with nucleic acid enzymes in a distinct manner, providing unique therapeutic potential .
Properties
IUPAC Name |
6-amino-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHMRNWTKQAINX-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C3C(=O)NC(=NC3=N2)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.